1-benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide

α-glucosidase inhibition indole-thiadiazole SAR antidiabetic

1-benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide (CAS 1190248-56-6; MW 334.4 g/mol; C₁₈H₁₄N₄OS) is a synthetically tractable heterocyclic hybrid that conjoins an indole-2-carboxamide pharmacophore with an unsubstituted 1,3,4-thiadiazole ring. The 1-benzyl substituent on the indole nitrogen distinguishes it from N-methyl or N-aryl indole-2-carboxamide analogs, providing a distinct steric and electronic profile that can modulate biological target engagement.

Molecular Formula C18H14N4OS
Molecular Weight 334.4 g/mol
Cat. No. B12172691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide
Molecular FormulaC18H14N4OS
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NC4=NN=CS4
InChIInChI=1S/C18H14N4OS/c23-17(20-18-21-19-12-24-18)16-10-14-8-4-5-9-15(14)22(16)11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H,20,21,23)
InChIKeyRLTJPDHQBYZIBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide: Structural Foundation for Indole-Thiadiazole Hybrid Selection


1-benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide (CAS 1190248-56-6; MW 334.4 g/mol; C₁₈H₁₄N₄OS) is a synthetically tractable heterocyclic hybrid that conjoins an indole-2-carboxamide pharmacophore with an unsubstituted 1,3,4-thiadiazole ring . The 1-benzyl substituent on the indole nitrogen distinguishes it from N-methyl or N-aryl indole-2-carboxamide analogs, providing a distinct steric and electronic profile that can modulate biological target engagement. Structurally related indole-thiadiazole hybrids have demonstrated potent enzyme inhibition across multiple therapeutic targets [1][2], establishing this core scaffold as a strategic entry point for hit-to-lead optimization in antibacterial, antidiabetic, and neurotherapeutic programs.

Why 1-Benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide Cannot Be Replaced by Generic Indole-2-Carboxamide Analogs


The widely documented class of indole-based thiadiazole hybrids exhibits steep structure–activity relationships (SAR) driven by even minor substituent changes. In a series of 19 indole-thiadiazole α-glucosidase inhibitors, IC₅₀ values spanned a 14-fold range (0.95–13.60 µM) solely through variation of the phenyl ring attached to the thiadiazole [1]. Similarly, in cholinesterase inhibition, fluoro-substitution on the phenyl ring produced IC₅₀ values differing by over 190-fold between the most potent (0.17 µM) and least potent (33.10 µM) analog [2]. The target compound’s specific combination of an unsubstituted thiadiazole ring and an N-benzyl indole cannot be replaced by a generic indole-thiadiazole hybrid without risking substantial changes—or complete loss—of desired biological activity. Direct comparative procurement of this structure is therefore essential for programs where precise SAR mapping of the benzyl-thiadiazole interface is required.

Quantitative Differentiation Evidence for 1-Benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide Against Closest Structural Analogs


N-Benzyl Indole vs. Indazole Core: α-Glucosidase Inhibitory Potency Landscape

The target compound’s indole core differentiates it from indazole-based thiadiazole analogs. In the indole-thiadiazole series reported by Alomari et al., the most potent α-glucosidase inhibitors (IC₅₀ = 0.95 µM for analog 17; IC₅₀ = 1.10 µM for analog 2) outperformed the clinical standard acarbose (IC₅₀ = 1.70 µM) [1]. The 1-benzyl substitution on the indole nitrogen—shared by the target compound but absent in the comparator indazole-thiadiazole hybrids—was a key structural feature associated with enhanced activity, establishing the indole N-benzyl motif as a critical site for potency optimization in this enzyme class.

α-glucosidase inhibition indole-thiadiazole SAR antidiabetic

Unsubstituted Thiadiazole as a Dual Cholinesterase Inhibitor Scaffold

The unsubstituted 1,3,4-thiadiazol-2-yl amide in the target compound positions it within a series that has demonstrated exceptionally potent dual cholinesterase inhibition. In the study by Taha et al., compound 8 (IC₅₀ AChE = 0.17 µM; BChE = 0.30 µM) achieved sub-micromolar potency against both AChE and BChE, exceeding the potency of many clinically used cholinesterase inhibitors [1]. The target compound’s unsubstituted thiadiazole ring contrasts with the fluoro-substituted phenyl rings that drove maximal potency in this series, making the target compound a valuable baseline control for evaluating the contribution of aryl substitution to cholinesterase inhibition.

acetylcholinesterase inhibition butyrylcholinesterase inhibition Alzheimer's disease

Antibacterial Activity Benchmarking of Indole-Thiadiazole-Acetamide Class Against Phytopathogenic Bacteria

Although the target compound contains a carboxamide linker rather than the acetamide linker in the directly tested series, the shared indole–thiadiazole–amide architecture permits cross-class inference of antibacterial potential. Tang et al. reported that compound 3p in their N-substituted indole–thiadiazole–acetamide series inhibited Xanthomonas oryzae pv. oryzae (Xoo) by 77.85% at 100 µg/mL and 62.15% at 50 µg/mL, surpassing the commercial bactericides Thiodiazole-copper and Bismerthiazol [1]. The target compound’s carboxamide linker may offer differential pharmacokinetic or target-binding properties compared to the acetamide series, constituting a structural variant with underexplored antibacterial potential.

antibacterial Xanthomonas oryzae phytopathogen

Physicochemical and Drug-Likeness Differentiation from 5-Methyl-Thiadiazole Analog

The closest commercially available analog, 1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide (ChemDiv IB05-1446), differs by a single methyl group on the thiadiazole ring. This methylation increases molecular weight (348.42 vs. 334.4 g/mol) and calculated logP (4.19 vs. an estimated lower value for the target compound) . The absence of the 5-methyl group in the target compound reduces lipophilicity and may improve aqueous solubility and metabolic stability, while also eliminating a potential site for CYP-mediated oxidative metabolism. These calculated property differences are sufficient to alter oral bioavailability predictions and should be verified experimentally.

drug-likeness Lipinski properties physicochemical profiling

Benzyl-Substituted Indole-2-Carboxamide Selectivity Profile Against Human CK2 Kinase

The 1-benzyl substitution on the indole nitrogen is a validated potency determinant for indole-2-carboxamides targeting human protein kinase CK2. A closely related analog, 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide, showed an IC₅₀ of 14.6 µM toward human CK2 [1]. The target compound retains this critical N-benzyl feature while replacing the dichlorobenzyl amide substituent with a 1,3,4-thiadiazol-2-yl group, potentially redirecting kinase selectivity. This structural divergence from the characterized CK2 inhibitor provides a rational basis for evaluating kinase selectivity panels, as the thiadiazole ring introduces additional hydrogen-bond acceptor sites not present in the benzylamide comparator.

CK2 kinase inhibition indole-2-carboxamide SAR anticancer

Optimal Application Scenarios for 1-Benzyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide Based on Current Evidence


SAR Baseline Compound for α-Glucosidase Inhibitor Lead Optimization

As an unsubstituted thiadiazole member of the indole–thiadiazole class, this compound serves as an ideal baseline for systematic SAR exploration of α-glucosidase inhibition. The documented potency range (IC₅₀ = 0.95–13.60 µM) for related indole-thiadiazoles versus acarbose (IC₅₀ = 1.70 µM) provides a quantitative framework for evaluating substitution effects [1]. The target compound’s N-benzyl group is a conserved potency-enhancing feature, enabling direct comparison with N-methyl, N-aryl, or N-unsubstituted analogs.

Unsubstituted Thiadiazole Control in Cholinesterase Inhibition Profiling

In neurotherapeutic programs targeting acetylcholinesterase and butyrylcholinesterase, the target compound provides a structurally minimal control for evaluating the impact of aryl substituents on the thiadiazole ring. With the most potent analog (compound 8) achieving IC₅₀ values of 0.17 µM (AChE) and 0.30 µM (BChE), the unsubstituted analog is essential for quantifying the contribution of fluoro-aryl substitution to dual enzyme inhibition [2].

Kinase Selectivity Probe for Indole-2-Carboxamide Chemotype

The target compound combines an N-benzyl indole-2-carboxamide core—validated for CK2 kinase inhibition (IC₅₀ = 14.6 µM for a closely related analog)—with a heterocyclic thiadiazole amide substituent that alters the kinase-binding pharmacophore [3]. This makes it an attractive probe for selectivity screening across the kinome, particularly for distinguishing CK2 inhibition from off-target kinase engagement driven by the thiadiazole moiety.

Drug-Likeness Optimization Starting Point vs. 5-Methyl-Thiadiazole Analog

When prioritizing lead-like properties, the target compound (MW = 334.4) offers a lower molecular weight and reduced calculated lipophilicity compared to its closest commercially available analog, 1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide (MW = 348.42; logP = 4.19) . Programs where solubility and metabolic stability are critical should procure the unsubstituted thiadiazole analog to avoid the added lipophilicity and potential metabolic liability of the 5-methyl group.

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